molecular formula C11H15NO2 B8361369 Methyl 2-(3-(ethylamino)phenyl)acetate

Methyl 2-(3-(ethylamino)phenyl)acetate

Cat. No. B8361369
M. Wt: 193.24 g/mol
InChI Key: QYHPSSAIUSMMOK-UHFFFAOYSA-N
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Patent
US09029531B2

Procedure details

To the solution of methyl 2-(3-aminophenyl)acetate (150 mg, 0.83 mmol) and acetaldehyde (80.5 mg, 1.83 mmol) in methanol (6 mL) was added NaBH3CN (130.3 mg, 2.08 mmol) and AcOH (1 drop, cat.). The mixture was stirred at room temperature for 12 h. Then, the reaction was quenched with aqueous ammonium chloride and extracted with DCM. The organic layer was with brine, dried over sodium sulfate and evaporated under reduced pressure. The residue was purified by a standard method to get methyl 2-(3-(diethylamino)phenyl)acetate and methyl 2-(3-(ethylamino)phenyl)acetate.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
80.5 mg
Type
reactant
Reaction Step One
Quantity
130.3 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:5]=[CH:6][CH:7]=1.[CH:13](=O)[CH3:14].[BH3-][C:17]#[N:18].[Na+].[CH3:20]O>CC(O)=O>[CH2:13]([N:18]([CH2:17][CH3:20])[C:2]1[CH:3]=[C:4]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:5]=[CH:6][CH:7]=1)[CH3:14].[CH2:13]([NH:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:5]=[CH:6][CH:7]=1)[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
NC=1C=C(C=CC1)CC(=O)OC
Name
Quantity
80.5 mg
Type
reactant
Smiles
C(C)=O
Name
Quantity
130.3 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
6 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the reaction was quenched with aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by a standard method

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)N(C=1C=C(C=CC1)CC(=O)OC)CC
Name
Type
product
Smiles
C(C)NC=1C=C(C=CC1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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